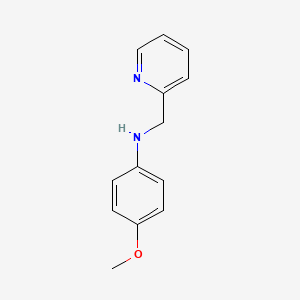

4-methoxy-N-(2-pyridinylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-(2-pyridinylmethyl)aniline is an organic compound with the molecular formula C₁₃H₁₄N₂O. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-pyridinylmethyl group and a methoxy group at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-pyridinylmethyl)aniline typically involves the reaction of 4-methoxyaniline with 2-pyridinecarboxaldehyde under reductive amination conditions. The reaction can be catalyzed by reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-pyridinylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents like NaBH₄ or LiAlH₄.

Substitution: Electrophiles such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Metal Complex Formation

One of the primary applications of 4-methoxy-N-(2-pyridinylmethyl)aniline is in the formation of metal complexes, particularly with transition metals such as zinc, palladium, and cadmium. These complexes exhibit diverse coordination geometries and have been studied for their potential use in catalysis and materials science.

- Case Study: Metal Complexes Research has demonstrated that zinc(II), palladium(II), and cadmium(II) complexes containing this ligand can adopt various geometries:

These complexes are significant for their catalytic properties in organic reactions, including polymerization processes.

Synthesis of Azo Dyes

The compound serves as a valuable intermediate for synthesizing azo dyes, which are widely used in textiles and pharmaceuticals. The presence of both an amine group and a methoxy group allows for versatile reactions leading to various dye structures.

- Case Study: Azo Dye Synthesis The reaction of this compound with diazonium salts has been explored to produce vibrant azo dyes, demonstrating its utility in colorant applications.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property is attributed to the structural features that enhance interaction with microbial targets.

- Case Study: Antimicrobial Testing In vitro assays have shown that certain derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-pyridinylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and pyridinylmethyl groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

4-methoxyaniline: Similar structure but lacks the pyridinylmethyl group.

N-(2-pyridinylmethyl)aniline: Similar structure but lacks the methoxy group.

4-methoxy-N-(4-methoxybenzylidene)aniline: Contains an additional methoxybenzylidene group

Uniqueness

4-methoxy-N-(2-pyridinylmethyl)aniline is unique due to the presence of both the methoxy and pyridinylmethyl groups, which can enhance its chemical reactivity and potential biological activity compared to similar compounds .

Biological Activity

4-Methoxy-N-(2-pyridinylmethyl)aniline, a compound with the molecular formula C13H14N2O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential antitumor effects, interactions with various biological systems, and its synthesis.

Chemical Structure and Properties

The compound features a methoxy group attached to an aniline ring and a pyridinylmethyl substituent. This unique structure contributes to its chemical reactivity and biological activity. The molecular weight of this compound is approximately 218.26 g/mol.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth. Studies suggest that the presence of the pyridine moiety may enhance this activity by interacting with specific cellular targets involved in cancer progression.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes related to cancer metabolism, although further research is needed to elucidate these mechanisms .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with 2-pyridinemethyl chloride. The procedure can be summarized as follows:

-

Reactants :

- 4-Methoxyaniline

- 2-Pyridinemethyl chloride

-

Reaction Conditions :

- Solvent: Anhydrous conditions are preferred.

- Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

- Yield : The yield can vary based on the purity of reactants and reaction conditions but generally ranges from moderate to high.

Case Study 1: Antitumor Activity

In a study examining various derivatives of aniline, this compound was identified as a potent inhibitor of cancer cell proliferation in vitro. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. This suggests its potential utility in developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another research study focused on the antimicrobial properties of this compound, finding that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

The following table summarizes key properties and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | C13H14N2O | Yes | Yes |

| 4-Methoxy-N-(3-pyridinylmethyl)aniline | C13H14N2O | Moderate | Yes |

| N-(pyridin-2-yl)methyl-aniline | C12H12N2 | No | Moderate |

Properties

CAS No. |

4334-27-4 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-methoxy-N-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3 |

InChI Key |

VZYUNDIQWDHYLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.